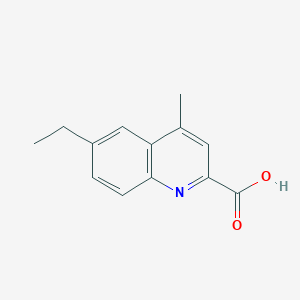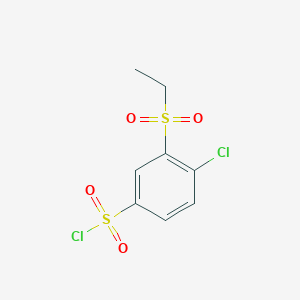![molecular formula C11H16N2OS B13162257 5-[Methyl(1-methylpyrrolidin-3-yl)amino]thiophene-2-carbaldehyde](/img/structure/B13162257.png)
5-[Methyl(1-methylpyrrolidin-3-yl)amino]thiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[Methyl(1-methylpyrrolidin-3-yl)amino]thiophene-2-carbaldehyde is a heterocyclic compound that contains a thiophene ring substituted with a methylpyrrolidinylamino group and a formyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Methyl(1-methylpyrrolidin-3-yl)amino]thiophene-2-carbaldehyde typically involves the condensation of a thiophene derivative with an appropriate amine. One common method involves the reaction of 2-thiophenecarboxaldehyde with N-methyl-3-pyrrolidinamine under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-[Methyl(1-methylpyrrolidin-3-yl)amino]thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 5-[Methyl(1-methylpyrrolidin-3-yl)amino]thiophene-2-carboxylic acid.
Reduction: 5-[Methyl(1-methylpyrrolidin-3-yl)amino]thiophene-2-methanol.
Substitution: 5-[Methyl(1-methylpyrrolidin-3-yl)amino]-3-bromothiophene-2-carbaldehyde.
Aplicaciones Científicas De Investigación
5-[Methyl(1-methylpyrrolidin-3-yl)amino]thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 5-[Methyl(1-methylpyrrolidin-3-yl)amino]thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
5-[Methyl(1-methylpyrrolidin-3-yl)amino]thiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a formyl group.
5-[Methyl(1-methylpyrrolidin-3-yl)amino]thiophene-2-methanol: Similar structure but with a hydroxymethyl group instead of a formyl group.
5-[Methyl(1-methylpyrrolidin-3-yl)amino]-3-bromothiophene-2-carbaldehyde: Similar structure but with a bromine atom on the thiophene ring.
Uniqueness
The uniqueness of 5-[Methyl(1-methylpyrrolidin-3-yl)amino]thiophene-2-carbaldehyde lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H16N2OS |
|---|---|
Peso molecular |
224.32 g/mol |
Nombre IUPAC |
5-[methyl-(1-methylpyrrolidin-3-yl)amino]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H16N2OS/c1-12-6-5-9(7-12)13(2)11-4-3-10(8-14)15-11/h3-4,8-9H,5-7H2,1-2H3 |
Clave InChI |
XUNLPSMIJOBBEP-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(C1)N(C)C2=CC=C(S2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


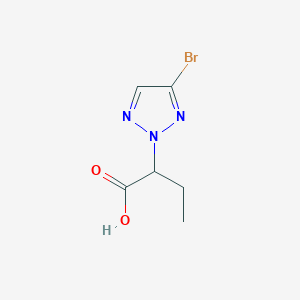
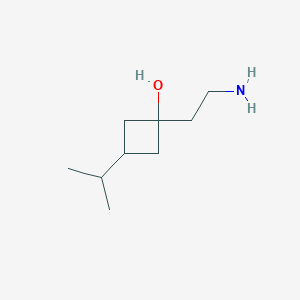
![1-[1-(2-Aminoethyl)-1H-imidazol-4-yl]ethan-1-one](/img/structure/B13162189.png)
![6-amino-1-(2-furylmethyl)-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B13162201.png)
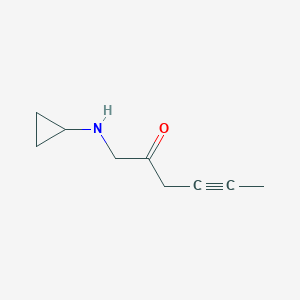

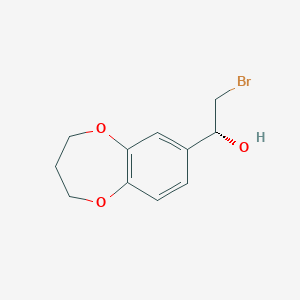
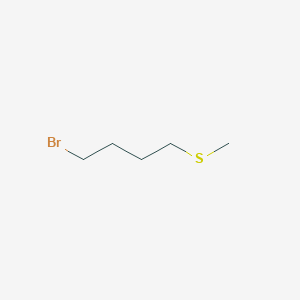

![6-bromo-2-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13162234.png)
